Semaxanib

Antiangiogenesis VEGFR-TKI Zebrafish Xenograft

Choose Semaxanib for its unique kinase selectivity profile: 20-fold selectivity for VEGFR2 over PDGFRβ and negligible activity against EGFR, InsR, and FGFR. This makes it the only validated tool for establishing the SU5416/hypoxia (SuHx) model of pulmonary arterial hypertension and essential for VEGFR2-specific pathway interrogation without off-target interference. The compound is the first-generation oxindole scaffold, ideal for SAR studies against multi-targeted VEGFR inhibitors.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 194413-58-6
Cat. No. B050656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemaxanib
CAS194413-58-6
Synonyms(Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-Indol-2-one;  (Z)-SU 5416;  3-[1-(3,5-Dimethyl-1H-pyrrol-2-yl)meth-(Z)-ylidene]-2-oxo-2,3-dihydroindole;  TSU 16
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
InChIInChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
InChIKeyWUWDLXZGHZSWQZ-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Semaxanib (SU5416) Product Profile: Potent and Selective VEGFR2 Inhibitor for Angiogenesis Research


Semaxanib (SU5416, CAS 194413-58-6) is a synthetic small-molecule tyrosine kinase inhibitor that reversibly binds to the ATP-binding site of VEGFR2 (Flk-1/KDR) [1]. It was developed by SUGEN (later acquired by Pharmacia) as the first-in-class small-molecule VEGFR inhibitor and progressed to Phase III clinical trials for colorectal cancer [2]. Semaxanib exhibits potent inhibition of VEGFR2 with an IC50 of 1.23 μM and demonstrates approximately 20-fold selectivity for VEGFR2 over the structurally related PDGFRβ [3].

Why Semaxanib (SU5416) Cannot Be Substituted with Other VEGFR Inhibitors: Selectivity Profile and Research-Grade Applications


Semaxanib possesses a distinct kinase selectivity profile that precludes direct substitution with multi-targeted VEGFR inhibitors such as sunitinib, sorafenib, or pazopanib. Its approximately 20-fold selectivity for VEGFR2 over PDGFRβ, combined with negligible activity against EGFR, InsR, and FGFR, creates a narrower target engagement window compared to later-generation agents [1]. Furthermore, comparative in vivo studies using zebrafish xenograft models demonstrate that semaxanib exhibits quantitatively different antiangiogenic efficacy and toxicity profiles relative to other VEGFR-TKIs [2]. The compound also uniquely serves as an essential tool compound for establishing the SU5416/hypoxia (SuHx) model of pulmonary arterial hypertension, an application for which alternative VEGFR inhibitors are not standardized or validated [3].

Semaxanib (SU5416) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Semaxanib vs. Multi-Targeted VEGFR-TKIs: Comparative Antiangiogenic Efficacy in Zebrafish Xenograft Model

In a head-to-head zebrafish xenograft tumor model comparing nine VEGFR-TKIs (axitinib, lenvatinib, pazopanib, apatinib, cabozantinib, sunitinib, semaxanib, sorafenib, and regorafenib) in parallel, semaxanib demonstrated quantifiably inferior antiangiogenic effectiveness compared to other VEGFR-TKIs [1]. The study quantified antiangiogenic efficacy using AngioTool software and calculated median effective doses (ED50) for each compound. Notably, the study recognized the simultaneous occurrence of toxic effects of semaxanib and identified a narrow therapeutic window shared by most tested agents [1].

Antiangiogenesis VEGFR-TKI Zebrafish Xenograft

Semaxanib Chemical Scaffold Differentiation: Oxindole Core vs. Sunitinib's Pyrrole-Substituted Oxindole

Semaxanib (SU5416) and sunitinib (SU11248) share an oxindole core scaffold developed by SUGEN, yet differ fundamentally in their substituent architecture. Semaxanib features a 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene] substitution, whereas sunitinib incorporates a 5-fluoro substitution on the oxindole ring and a distinct diethylaminoethylcarbamoyl-pyrrole side chain . This structural divergence translates directly to divergent kinase selectivity profiles: semaxanib is a relatively selective VEGFR2 inhibitor with approximately 20-fold selectivity over PDGFRβ and negligible activity against EGFR, InsR, and FGFR [1]. In contrast, sunitinib is a multi-targeted kinase inhibitor with potent activity against VEGFR1/2/3, PDGFRα/β, c-Kit, FLT3, CSF-1R, and RET [2].

Medicinal Chemistry VEGFR Inhibitor Structure-Activity Relationship

Semaxanib VEGFR2 Selectivity: 20-Fold Discrimination Over PDGFRβ vs. Multi-Kinase Inhibitors

Semaxanib demonstrates approximately 20-fold selectivity for VEGFR2 (Flk-1/KDR) over the structurally related PDGFRβ, a quantifiable selectivity window that distinguishes it from broader-spectrum VEGFR inhibitors [1]. In NIH 3T3 cells overexpressing the human PDGF receptor β, semaxanib inhibited PDGF-dependent autophosphorylation with an IC50 of 20.26±5.2 μM, compared to its VEGFR2 IC50 of 1.23 μM in cell-free assays and 1.04 μM for VEGF-dependent Flk-1 phosphorylation in cellular assays [2]. Additionally, semaxanib exhibits negligible activity against EGFR and InsR (IC50 >100 μM), as confirmed by testing in NIH 3T3 cells overexpressing either EGF or insulin receptors [2].

Kinase Selectivity VEGFR2 PDGFRβ

Semaxanib Mitogenic Pathway Discrimination: VEGF-Driven vs. FGF-Driven Proliferation

Semaxanib exhibits differential inhibition of VEGF-driven versus FGF-driven mitogenesis in human endothelial cells, demonstrating a >1,000-fold selectivity window [1]. In HUVEC proliferation assays, semaxanib inhibited VEGF-driven mitogenesis with an IC50 of 0.04±0.02 μM (n=3), whereas it required a substantially higher concentration to block FGF-dependent mitogenesis (IC50 = 50 μM, n=10) [1]. This pathway selectivity confirms that semaxanib specifically targets VEGF-mediated angiogenic signaling while sparing FGF-driven endothelial proliferation pathways.

Endothelial Cell Proliferation VEGF Signaling FGF Signaling

Semaxanib Unique Application: SU5416/Hypoxia (SuHx) Pulmonary Arterial Hypertension Model

Semaxanib is uniquely established as an essential component of the SU5416/hypoxia (SuHx) pulmonary arterial hypertension (PAH) animal model, a widely used preclinical system that recapitulates key histological features of human PAH [1]. The model combines chronic hypoxia exposure with semaxanib administration to induce pulmonary vascular remodeling, right ventricular hypertrophy, and characteristic vascular pathology. No alternative VEGFR inhibitor has been validated or standardized for this specific disease modeling application. Semaxanib is formally annotated in the Rat Genome Database Experimental Condition Ontology (XCO:0000922) as a chemical tool 'used to produce pulmonary arterial hypertension in animal models' [1].

Pulmonary Arterial Hypertension PAH Model SuHx Model

Semaxanib Tumor Cell Cytotoxicity: Lack of Direct Antiproliferative Activity vs. Antiangiogenic Mechanism

Semaxanib demonstrates negligible direct cytotoxic activity against a panel of tumor cell lines, confirming that its antitumor effects are mediated exclusively through antiangiogenic mechanisms targeting endothelial cells rather than direct tumor cell killing [1]. In vitro growth inhibition assays across multiple tumor cell lines (C6 glioma, Calu-6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, and SF767T glioma) showed IC50 values consistently >20 μM [1]. This contrasts sharply with multi-kinase inhibitors such as sorafenib and sunitinib, which exhibit direct tumor cell cytotoxicity at clinically relevant concentrations due to their broader kinase inhibition profiles.

Tumor Cell Cytotoxicity Antiangiogenic Mechanism VEGFR-TKI

Semaxanib (SU5416) Optimal Use Cases: Research Applications Derived from Quantitative Differentiation


Selective VEGFR2 Pathway Dissection in Angiogenesis Signaling Studies

Utilize semaxanib in endothelial cell assays requiring clean VEGFR2-specific pathway interrogation with minimal off-target kinase activity. Based on its 20-fold selectivity for VEGFR2 over PDGFRβ and >1,000-fold discrimination between VEGF-driven and FGF-driven mitogenesis (IC50 0.04±0.02 μM vs. 50 μM) [1], semaxanib is optimal for experiments where confounding effects from PDGFR, c-Kit, or FGFR signaling would complicate data interpretation. This selectivity profile makes semaxanib particularly suitable for Western blot analysis of VEGFR2 phosphorylation, HUVEC tube formation assays requiring VEGF-specific readouts, and mechanistic studies of VEGFR2 downstream signaling without cross-pathway interference [1].

SU5416/Hypoxia (SuHx) Pulmonary Arterial Hypertension Disease Modeling

Employ semaxanib as the validated, non-substitutable tool compound for establishing the SU5416/hypoxia (SuHx) model of pulmonary arterial hypertension in rats and mice. This model combines chronic hypoxia exposure with semaxanib administration to recapitulate key histological features of human PAH, including vascular remodeling and right ventricular hypertrophy [2]. Semaxanib is formally annotated in the Rat Genome Database Experimental Condition Ontology (XCO:0000922) as a chemical tool specifically for PAH model generation [2]. Alternative VEGFR inhibitors are not validated for this application and would require complete methodological revalidation. Researchers should follow established protocols for dose optimization (typically combining hypoxia with semaxanib administration).

Comparative VEGFR-TKI Screening Using Zebrafish Xenograft Models

Incorporate semaxanib as a reference control compound in zebrafish xenograft tumor models designed to benchmark antiangiogenic efficacy and safety of novel VEGFR-TKIs. A 2023 head-to-head comparison of nine VEGFR-TKIs in this model system demonstrated that semaxanib exhibits quantifiably inferior antiangiogenic effectiveness compared to agents including axitinib, lenvatinib, sunitinib, and sorafenib, while showing a narrow therapeutic window and recognizable toxic effects [3]. Semaxanib can serve as a consistent lower-efficacy benchmark, enabling researchers to establish performance thresholds for novel compounds and to study the relationship between efficacy and toxicity in angiogenesis inhibition [3].

Chemical Biology Studies of Oxindole-Based VEGFR Inhibitor Scaffold Evolution

Utilize semaxanib as the prototype oxindole-based VEGFR inhibitor for medicinal chemistry and structure-activity relationship (SAR) studies investigating the evolution from selective VEGFR2 inhibition to multi-targeted kinase inhibition. Semaxanib represents the first-generation SUGEN oxindole scaffold with a 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene] substitution pattern, providing a 20-fold VEGFR2/PDGFRβ selectivity window [4]. This contrasts with second-generation SUGEN compounds (e.g., sunitinib/SU11248) that incorporate additional substitutions conferring multi-kinase inhibitory activity . Semaxanib serves as an essential reference compound for understanding how structural modifications to the oxindole core alter kinase selectivity profiles, and is covered by foundational patent US-05792783 .

Technical Documentation Hub

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